

1-(pyridin-2-ylcarbonyl)piperazine CAS number 39639-98-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridin-2-ylcarbonyl)piperazine

Cat. No.: B1295802

[Get Quote](#)

An In-Depth Technical Guide to **1-(pyridin-2-ylcarbonyl)piperazine** (CAS: 39639-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-(pyridin-2-ylcarbonyl)piperazine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate and a structural motif in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its synthesis, characterization, applications, and handling.

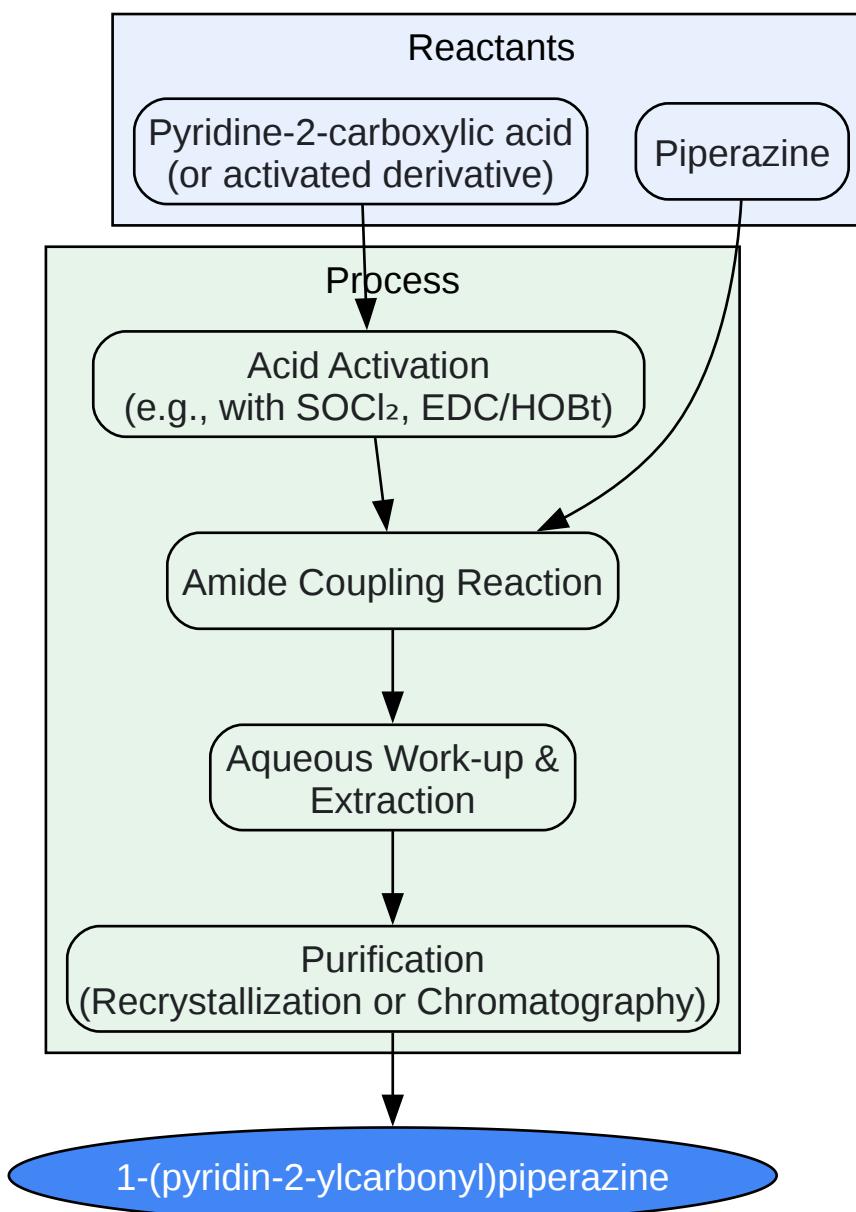
Core Chemical Identity and Physicochemical Properties

1-(Pyridin-2-ylcarbonyl)piperazine is a disubstituted piperazine derivative. The molecule integrates a pyridine ring, an amide carbonyl group, and a piperazine ring. This unique combination of functional groups imparts specific chemical reactivity and pharmacological potential, making it a valuable scaffold in synthetic chemistry. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and can interact with various biological targets, while the pyridyl group can participate in hydrogen bonding and π -stacking interactions.^[1]

Molecular Structure Breakdown

Caption: Structural components of **1-(pyridin-2-ylcarbonyl)piperazine**.

Physicochemical Data Summary


Property	Value	Source
CAS Number	39639-98-0	Internal Data
Molecular Formula	C ₁₀ H ₁₃ N ₃ O	Internal Data
Molecular Weight	191.23 g/mol	Internal Data
Appearance	White to off-white crystalline solid	[2]
Melting Point	109-112 °C (for parent piperazine)	[2]
Boiling Point	145-146 °C (for parent piperazine)	[2]
Solubility	Freely soluble in water and ethylene glycol	[3] [4]
pKa	5.35 and 9.73 (for parent piperazine)	[3] [4]

Note: Some physical properties are listed for the parent piperazine scaffold due to limited specific data for the title compound and are provided for approximation.

Synthesis and Purification

The most common and direct route for the synthesis of **1-(pyridin-2-ylcarbonyl)piperazine** is the nucleophilic acyl substitution, specifically the amidation reaction between a derivative of pyridine-2-carboxylic acid (picolinic acid) and piperazine. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity by minimizing side reactions, such as the double acylation of the piperazine ring.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(pyridin-2-ylcarbonyl)piperazine**.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via coupling of picolinic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr) as coupling agents.

Materials:

- Pyridine-2-carboxylic acid
- Piperazine (use excess to minimize di-acylation)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBr (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Activation: To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) and HOBr (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C to form the activated ester.
- Coupling: In a separate flask, dissolve piperazine (3.0 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated ester mixture at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x).
- Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product often contains unreacted piperazine and di-acylated byproducts. Purification is typically achieved via column chromatography.

Materials:

- Crude **1-(pyridin-2-ylcarbonyl)piperazine**
- Silica gel (230-400 mesh)
- Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 95:5 DCM:MeOH).
- Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
- Fraction Collection: Collect fractions and analyze them by TLC.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **1-(pyridin-2-ylcarbonyl)piperazine** as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

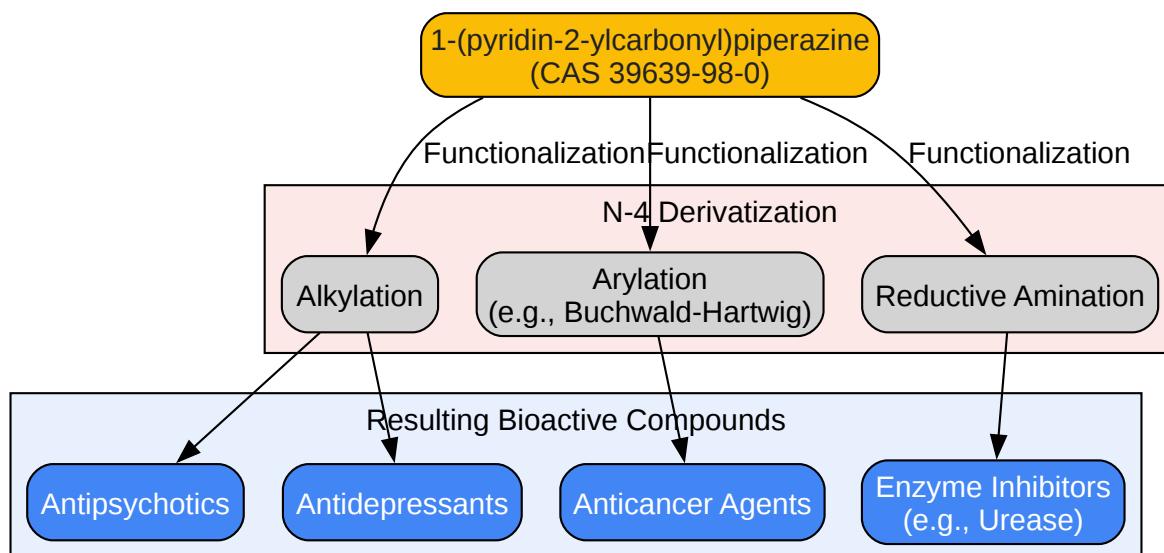
Summary of Expected Analytical Data

Technique	Expected Results
¹ H NMR	Signals corresponding to pyridyl protons (δ 7.5-8.6 ppm), piperazine protons (δ 3.5-3.8 ppm), and the N-H proton (variable).
¹³ C NMR	Resonances for the carbonyl carbon (~165 ppm), pyridyl carbons (δ 120-150 ppm), and piperazine carbons (δ 40-50 ppm).
Mass Spec (ESI+)	Expected [M+H] ⁺ peak at m/z 192.11.
IR Spectroscopy	Characteristic C=O stretch (amide) at ~1640 cm ⁻¹ , C-N stretches, and aromatic C-H stretches.

Standard Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is a standard method for assessing the purity of the final compound.[5][6]

Conditions:


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile (ACN) in water with 0.1% Trifluoroacetic Acid (TFA). For example, 5% to 95% ACN over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.[5]
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.

This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.[5][7]

Applications in Research and Drug Development

The pyridylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][8][9] Its prevalence stems from the favorable pharmacokinetic properties and versatile binding interactions of the piperazine ring. **1-(Pyridin-2-ylcarbonyl)piperazine** serves as a key building block for introducing this valuable moiety into more complex molecules.

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Role as an intermediate for diverse bioactive compounds.

Pharmacological Relevance:

- **Antipsychotics and Antidepressants:** Many atypical antipsychotics and antidepressants feature a piperazine ring connected to an aromatic system. The secondary amine of **1-(pyridin-2-ylcarbonyl)piperazine** is a convenient handle for elaboration to build these larger structures.

- Enzyme Inhibitors: Derivatives of pyridylpiperazine have shown potent inhibitory activity against various enzymes. For instance, related structures have been synthesized and evaluated as urease inhibitors, which are relevant for treating infections caused by pathogens like *Helicobacter pylori*.^[8]
- Oncology: The piperazine scaffold is a component of several kinase inhibitors used in cancer therapy, such as Imatinib.^[9] This highlights the utility of intermediates like **1-(pyridin-2-ylcarbonyl)piperazine** in the synthesis of targeted cancer therapeutics.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety practices for amine-containing heterocyclic compounds.^{[10][11][12]}

Hazard Identification:

- Toxicity: May be harmful if swallowed.^[10]
- Irritation: Causes skin and serious eye irritation.^{[10][12]}
- Sensitization: May cause an allergic skin reaction or respiratory irritation.^{[11][13]}

Recommended Safety Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.^{[10][11]}
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.^{[10][11]}
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.^{[10][12]}
 - Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.^{[10][12]}

- Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10][11]
- Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][12]

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidizing agents and strong acids.[10] The compound can be hygroscopic.[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Piperazine | 110-85-0 [chemicalbook.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [1-(pyridin-2-ylcarbonyl)piperazine CAS number 39639-98-0]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295802#1-pyridin-2-ylcarbonyl-piperazine-cas-number-39639-98-0\]](https://www.benchchem.com/product/b1295802#1-pyridin-2-ylcarbonyl-piperazine-cas-number-39639-98-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com